molecular formula C9H8BrN3O B8434743 2-(2-Bromo-6-cyano-phenylamino)acetamide

2-(2-Bromo-6-cyano-phenylamino)acetamide

Cat. No.: B8434743
M. Wt: 254.08 g/mol
InChI Key: DRFJYCKHSJBPCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromo-6-cyano-phenylamino)acetamide is a brominated and cyanated acetamide derivative with a phenylamino backbone. Its molecular structure features a bromine atom and a cyano group at the 2- and 6-positions of the phenyl ring, respectively, linked to an acetamide moiety via an amino group. This compound’s unique substitution pattern imparts distinct electronic and steric properties, making it relevant in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C9H8BrN3O

Molecular Weight

254.08 g/mol

IUPAC Name

2-(2-bromo-6-cyanoanilino)acetamide

InChI

InChI=1S/C9H8BrN3O/c10-7-3-1-2-6(4-11)9(7)13-5-8(12)14/h1-3,13H,5H2,(H2,12,14)

InChI Key

DRFJYCKHSJBPCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)NCC(=O)N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(2-Bromo-6-cyano-phenylamino)acetamide and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications Reference ID
This compound Not explicitly provided* Bromo (2-), cyano (6-), phenylamino ~283.11 (estimated) Potential intermediate for pharmaceuticals; electronic modulation due to electron-withdrawing groups
2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetamide C₁₀H₁₀BrNO₄ Bromo (2-), formyl (4-), methoxy (6-) 288.09 Reactivity driven by formyl group; used in cross-coupling reactions
2-(2-Bromo-4-methylphenoxy)acetamide C₉H₁₀BrNO₂ Bromo (2-), methyl (4-) 244.09 Versatile industrial intermediate; enhanced lipophilicity from methyl group
N-[2-(2-(2-Bromo-6-cyano-4-nitrophenyl)diazenyl)phenyl]acetamide C₁₅H₁₁BrN₆O₃ Bromo, cyano, nitro, diazenyl 427.19 Regulated under significant new use rules (SNURs); environmental/toxicity concerns
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ Cyano, methylamino-carbonyl 141.13 Limited toxicological data; caution required in handling

*Molecular weight estimated based on analogs.

Key Research Findings and Comparative Analysis

Electronic and Steric Effects

  • Electron-Withdrawing Groups: The bromo and cyano substituents in this compound enhance electrophilicity, facilitating nucleophilic aromatic substitution reactions. This contrasts with 2-(2-Bromo-4-methylphenoxy)acetamide, where the methyl group (electron-donating) increases stability but reduces reactivity .

Toxicity and Regulatory Status

  • Toxicological Gaps: Similar to 2-Cyano-N-[(methylamino)carbonyl]acetamide, the toxicological profile of this compound remains understudied, necessitating precautionary handling .

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